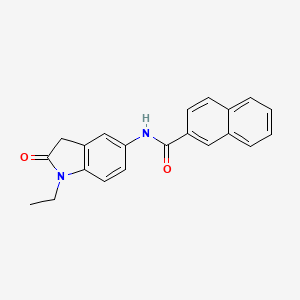

N-(1-ethyl-2-oxoindolin-5-yl)-2-naphthamide

Description

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c1-2-23-19-10-9-18(12-17(19)13-20(23)24)22-21(25)16-8-7-14-5-3-4-6-15(14)11-16/h3-12H,2,13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBBAKPQRYHNJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-2-naphthamide typically involves the reaction of 1-ethyl-2-oxoindoline-5-amine with 2-naphthoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-2-naphthamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the naphthamide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(1-ethyl-2-oxoindolin-5-yl)-2-naphthamide is being explored as a lead compound in drug discovery. Its structure suggests potential interactions with various biological targets, making it a candidate for developing therapeutics aimed at specific diseases. Some key areas of investigation include:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .

- Antimicrobial Properties : The compound has been evaluated for its ability to inhibit the growth of bacteria and fungi, which could lead to the development of new antimicrobial agents .

Biological Research

The biological activity of this compound is an area of active research. It may interact with specific enzymes or receptors, influencing their activity and potentially leading to therapeutic effects. Ongoing studies are focused on:

- Mechanism of Action : Investigating how the compound interacts with molecular targets to elucidate its pharmacological mechanisms .

- In Vivo Studies : Assessing the efficacy and safety of the compound in animal models to better understand its therapeutic potential .

Industrial Applications

Beyond medicinal uses, this compound has potential applications in various industrial sectors:

- Material Science : The compound can serve as a precursor for synthesizing new materials, including dyes and pigments, due to its unique chemical structure .

- Organic Synthesis : It is utilized as a building block in organic synthesis, facilitating the creation of more complex molecules in chemical research .

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-2-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features and Modifications

The table below highlights key structural differences and similarities between N-(1-ethyl-2-oxoindolin-5-yl)-2-naphthamide and related compounds:

Key Observations:

- Substituent Effects : The 1-ethyl group on the target compound’s indoline ring may enhance lipophilicity compared to electron-withdrawing groups (e.g., chloro, nitro in Compound 58) or aromatic substituents (e.g., phenyl in Compound 24). This could improve pharmacokinetic properties such as absorption .

- Oxoindoline vs. Benzoimidazolone : VU01’s benzoimidazolone moiety likely confers specificity for PLD inhibition, whereas the target’s 2-oxoindoline may favor interactions with kinase ATP-binding pockets .

- Synthetic Routes : The target compound may be synthesized via amide coupling between 2-naphthoyl chloride and 1-ethyl-2-oxoindolin-5-amine, analogous to methods in and .

Physical and Chemical Properties

Comparative data for selected compounds:

- Melting Points : The chloro and nitro groups in Compound 58 increase polarity and melting point (225°C), whereas the target’s ethyl group may lower its melting point due to reduced crystallinity .

- Solubility : The ethyl substituent likely improves lipid solubility compared to polar groups in Compound 58 or BIT225.

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-2-naphthamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement characterized by an indolinone moiety linked to a naphthamide structure. This configuration contributes to its chemical reactivity and biological activity. The molecular formula of this compound is C₁₄H₁₅N₃O, and it is classified as a bioactive molecule with significant therapeutic potential.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions can modulate enzyme activity and influence various signaling pathways. The compound may act as an inhibitor or activator of these targets, leading to diverse biological effects.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in cancer progression and microbial growth.

- Receptor Modulation: It interacts with various receptors, potentially altering cell signaling pathways critical for tumor growth and immune response.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against a range of pathogenic microorganisms, including bacteria and fungi.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Various studies have reported its cytotoxic effects against several cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study examining the cytotoxic effects of this compound on different cancer cell lines, the following results were observed:

Table 2: Cytotoxicity Data

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | |

| HCT116 (Colorectal) | 8.3 | |

| HeLa (Cervical) | 12.0 |

These results indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer agent.

Research Findings

Several studies have been conducted to elucidate the biological activity of this compound:

- Antimicrobial Studies: Investigations into the antimicrobial properties revealed that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria as well as fungi, supporting its potential application in treating infections caused by resistant strains.

- Cytotoxicity Assessments: The compound's cytotoxic effects were evaluated using the MTT assay across multiple cancer cell lines, demonstrating promising results that warrant further exploration in preclinical models.

- Mechanistic Insights: Molecular docking studies have suggested that the compound binds effectively to target enzymes involved in cancer metabolism, indicating a possible mechanism for its anticancer activity.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing N-(1-ethyl-2-oxoindolin-5-yl)-2-naphthamide, and how can coupling reactions be optimized?

- Answer : The compound can be synthesized via coupling reactions, such as amide bond formation between activated acyl chlorides and amines. For example, 2-naphthoyl chloride reacts with amines under anhydrous conditions (e.g., CH₂Cl₂) with a base like triethylamine to facilitate coupling . Optimization includes stoichiometric control (e.g., 1.2 equivalents of acyl chloride) and reaction monitoring via TLC (n-hexane:ethyl acetate, 9:1) to track completion . Similar methods are used in pigment synthesis, where diazotization and coupling with hydroxy-naphthamide derivatives are critical .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Answer : Use a combination of:

- HRMS (High-Resolution Mass Spectrometry) for molecular formula confirmation (e.g., C₂₆H₁₉N₅O₅ in related compounds) .

- TLC with solvent systems like n-hexane:ethyl acetate (9:1) to monitor reaction progress and purity .

- ¹H/¹³C NMR for structural elucidation, particularly to confirm the 2-oxoindoline and naphthamide moieties. Recrystallization (e.g., using pet-ether) improves purity before analysis .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

- Answer : Single-crystal X-ray diffraction with SHELXL refinement is critical for unambiguous structural determination. SHELX handles high-resolution data and twinned crystals, common in rigid heterocyclic systems. The program’s robustness in small-molecule refinement ensures accurate bond-length/angle measurements, particularly for the ethyl-oxoindoline and naphthamide groups .

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?

- Answer : Contradictions in NMR or MS data may arise from residual solvents, tautomerism, or isomerism. Strategies include:

- Triangulation : Cross-validate with multiple techniques (e.g., HRMS + IR + elemental analysis) .

- Reproducibility checks : Replicate reactions under strictly anhydrous conditions to exclude hydrolysis byproducts .

- Dynamic NMR studies : Resolve rotational isomers or tautomers in the oxoindoline ring .

Q. What strategies are effective for evaluating bioactivity based on the 2-oxoindoline moiety?

- Answer : The 2-oxoindoline core is associated with kinase inhibition and apoptotic activity. Design assays (e.g., enzyme inhibition, cell viability) using derivatives with varied substituents on the indoline ring. Compare IC₅₀ values to establish structure-activity relationships (SAR). For example, substituents at the 5-position (e.g., ethyl groups) may enhance membrane permeability .

Q. How can researchers design SAR studies to probe substituent effects on the naphthamide group?

- Answer : Synthesize analogs with modifications to the naphthamide’s hydroxyl or methyl groups. Use computational tools (e.g., molecular docking) to predict binding interactions, though experimental validation via crystallography or mutagenesis is critical. For instance, bulky substituents may sterically hinder target binding, while electron-withdrawing groups could enhance stability .

Q. What steps ensure reproducibility in multi-step syntheses of this compound?

- Answer :

- Standardized protocols : Document reaction parameters (e.g., 2 h stirring at rt for acyl chloride coupling) .

- Purification rigor : Use column chromatography or recrystallization (e.g., ethyl acetate/pet-ether) to isolate high-purity intermediates .

- Batch documentation : Record solvent lots, reagent sources, and humidity/temperature controls to identify variability sources .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.